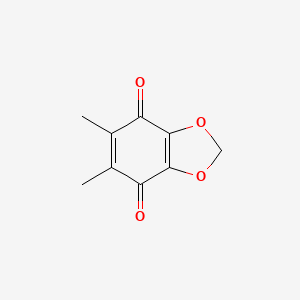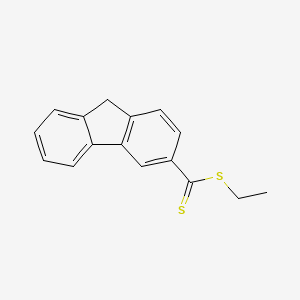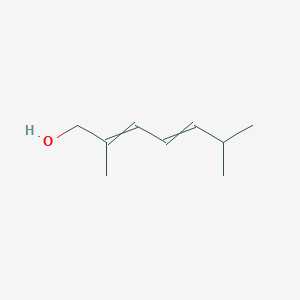![molecular formula C19H16O3 B14609727 (2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione CAS No. 61099-03-4](/img/structure/B14609727.png)
(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione is a complex organic compound characterized by its unique spirobi[indene] structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione typically involves multi-step organic reactions. The initial step often includes the formation of the spirobi[indene] core, followed by the introduction of methoxy and methyl groups under controlled conditions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods not only enhance efficiency but also reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirobi[indene] derivatives: Compounds with similar spirobi[indene] structures but different substituents.
Methoxy-substituted indenes: Compounds with methoxy groups attached to indene structures.
Uniqueness
(2R)-5-Methoxy-5’-methyl-2,2’-spirobi[indene]-1,1’(3H,3’H)-dione stands out due to its specific stereochemistry and the presence of both methoxy and methyl groups
Eigenschaften
CAS-Nummer |
61099-03-4 |
|---|---|
Molekularformel |
C19H16O3 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
(2R)-5'-methoxy-5-methyl-2,2'-spirobi[3H-indene]-1,1'-dione |
InChI |
InChI=1S/C19H16O3/c1-11-3-5-15-12(7-11)9-19(17(15)20)10-13-8-14(22-2)4-6-16(13)18(19)21/h3-8H,9-10H2,1-2H3/t19-/m1/s1 |
InChI-Schlüssel |
IOTQGUKHDJYBDB-LJQANCHMSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)C(=O)[C@@]3(C2)CC4=C(C3=O)C=CC(=C4)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)C3(C2)CC4=C(C3=O)C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


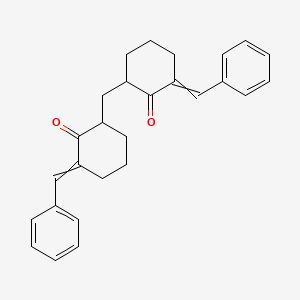
![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)
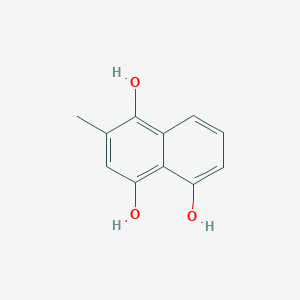
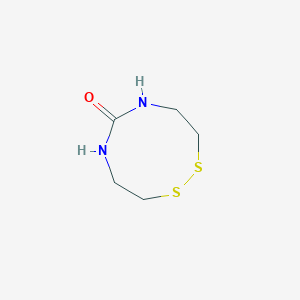
![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one](/img/structure/B14609663.png)
![2-[2-(4-Nitrophenyl)ethenyl]-4H-furo[3,2-B]indole](/img/structure/B14609665.png)

![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

